molecular formula C8H10FNO2S B1444213 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide CAS No. 1477712-69-8

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide

Cat. No. B1444213
CAS RN: 1477712-69-8
M. Wt: 203.24 g/mol
InChI Key: YVWYPSXQDCDDIK-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1477712-69-8 . It has a molecular weight of 203.24 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-fluoro-3,5-dimethylbenzenesulfonamide . The InChI code is 1S/C8H10FNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.24 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis : A study describes practical syntheses of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide derivatives, showcasing methods for introducing the methylthio moiety and further functionalization to sulfonamide (Perlow et al., 2007).

  • Polymorphism in Aromatic Sulfonamides : Research into the polymorphism of aromatic sulfonamides with fluorine groups found that fluorine-substituted sulfonamides afforded polymorphs or pseudopolymorphs, indicating a significant impact of fluorine on the crystal structure and stability of these compounds (Terada et al., 2012).

  • Electrophilic Fluorination : A study on the synthesis of alpha-fluorosulfonamides through electrophilic fluorination, utilizing the dimethoxybenzyl group as a new sulfonamide protecting group, highlights a novel method for introducing fluorine into sulfonamide structures (Hill et al., 2004).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some fluoro-substituted sulfonamide benzothiazoles have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of these compounds in pharmacology (Jagtap et al., 2010).

  • Inhibitors of Carbonic Anhydrases : Research into sulfonamides incorporating fluorine and 1,3,5-triazine moieties found them to be effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis (Ceruso et al., 2014).

Material Sciences and Other Applications

  • Fluorescent Molecular Probes : The synthesis of 2,5-Diphenyloxazoles, including sulfonamides with fluorine groups, as new fluorescent solvatochromic dyes, indicates their application in developing ultra-sensitive fluorescent molecular probes for biological events and processes (Diwu et al., 1997).

  • Gas-Liquid Chromatography : N-dimethylaminomethylene derivatives of primary sulfonamides, which can be synthesized from compounds like 4-fluoro-3,5-dimethylbenzene-1-sulfonamide, have been shown to possess excellent properties for gas-liquid chromatographic studies (Vandenheuvel & Gruber, 1975).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-fluoro-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWYPSXQDCDDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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